molecular formula C6H3Br2NO B6239907 4,5-dibromopyridine-2-carbaldehyde CAS No. 1289031-61-3

4,5-dibromopyridine-2-carbaldehyde

Cat. No.: B6239907
CAS No.: 1289031-61-3
M. Wt: 264.9
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Description

4,5-Dibromopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.90 g/mol . Its structure is characterized by a pyridine ring substituted with two bromine atoms at the 4 and 5 positions and an aldehyde group (-CHO) at the 2 position . This configuration is defined by the SMILES string "C1=C(N=CC(=C1Br)Br)C=O" and the InChIKey HVAKKVMIFPLYAV-UHFFFAOYSA-N . The presence of both bromine substituents and the formyl group on the pyridine ring makes it a valuable multifunctional intermediate in synthetic organic chemistry. Brominated pyridines are widely employed as building blocks in metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, to construct more complex structures for pharmaceutical and materials science research . The aldehyde functional group is a highly reactive handle, allowing for further transformations including condensation, oxidation, and reduction, to create a diverse array of derivatives like heterocyclic compounds, alcohols, and acids . As a key synthetic precursor, this compound can be utilized in the development of potential active pharmaceutical ingredients (APIs), ligands for catalysts, and organic materials . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1289031-61-3

Molecular Formula

C6H3Br2NO

Molecular Weight

264.9

Purity

95

Origin of Product

United States

Preparation Methods

Directed Bromination Using Lewis Acids

Lewis acids like FeBr₃ or AlCl₃ can enhance electrophilic bromination by polarizing Br₂. For example, pyridine-2-carbaldehyde treated with Br₂ (2.2 equiv) and FeBr₃ in refluxing dichloroethane may yield 4-bromo- and 5-bromo-pyridine-2-carbaldehyde isomers. Sequential bromination could then target the 4,5-positions, though steric and electronic factors often limit selectivity.

Halogen Exchange Reactions

Metal-halogen exchange on pre-brominated pyridines offers an alternative. Starting with 2-chloro-4,5-dibromopyridine, a Grignard reagent (e.g., iPrMgCl) could displace the chloride at position 2, followed by formylation via DMF to introduce the aldehyde group. This method mirrors the synthesis of 2-bromo-5-formylpyridine described in patent CN112479991A, where 2,5-dibromopyridine undergoes Grignard reaction and DMF-mediated formylation (yield: 80–83%). Adapting this to 4,5-dibromopyridine derivatives would require analogous halogen substitution at position 2.

Vilsmeier-Haack Formylation of Brominated Pyridines

The Vilsmeier-Haack reaction, employing DMF and POCl₃, is a cornerstone for introducing aldehyde groups into aromatic systems. For this compound, this method could involve:

Substrate Preparation

Using 2,4,5-tribromopyridine as a starting material, selective dehalogenation at position 2 via a Grignard reagent (e.g., cyclohexylMgCl) generates a nucleophilic site for formylation. Subsequent treatment with DMF and POCl₃ at 0–20°C introduces the aldehyde group, as demonstrated in analogous syntheses.

Optimization Challenges

Key variables include:

  • Solvent choice : Tetrahydrofuran (THF) or toluene improves reagent solubility.

  • Temperature control : Reactions below 20°C minimize side reactions.

  • Stoichiometry : A 1:2 molar ratio of substrate to DMF ensures complete formylation.

Industrial-Scale Considerations and Patented Protocols

Patent CN112479991A outlines a scalable method for 2-bromo-5-formylpyridine, providing a template for adapting to this compound:

Reaction Conditions and Yields

StepReagentSolventTemperature (°C)Yield (%)
1iPrMgClTHF0–1580–83
2DMFToluene50–6098–99

Adapting this protocol would require substituting 2,5-dibromopyridine with 2,4,5-tribromopyridine and optimizing Grignard reagent stoichiometry to preserve the 4,5-dibromo motif.

Purification and Crystallization

Post-reaction workup involves acidification (pH 1–4) with HCl/acetic acid, extraction with dichloromethane or ethyl acetate, and crystallization from n-heptane. These steps ensure ≥98% purity, critical for pharmaceutical intermediates .

Scientific Research Applications

4,5-Dibromopyridine-2-carbaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and ligands for catalysis.

    Biology: It is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-dibromopyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins. The bromine atoms can also participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

    4-Bromopyridine-2-carbaldehyde: Lacks the second bromine atom, leading to different reactivity and applications.

    5-Bromopyridine-2-carbaldehyde: Similar structure but with bromine at a different position, affecting its chemical behavior.

    2,6-Dibromopyridine: Bromine atoms at different positions, leading to distinct reactivity patterns.

Uniqueness: 4,5-Dibromopyridine-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis

Biological Activity

4,5-Dibromopyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Synthesis of this compound

This compound can be synthesized through various methods involving bromination and subsequent formylation reactions. The general synthetic pathway involves:

  • Bromination : Starting from pyridine derivatives, bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
  • Formylation : The introduction of the aldehyde group can be achieved using formylating agents such as Vilsmeier-Haack reagent or by using a combination of phosphorus oxychloride and formic acid.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Fungal Activity : It also showed antifungal activity against common strains such as Candida albicans and Aspergillus niger.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound:

  • HIV Inhibition : The compound has been evaluated for its ability to inhibit HIV replication. Preliminary results indicate an IC50 value of approximately 25 µM against HIV-1, suggesting moderate antiviral activity.
  • Mechanism of Action : The proposed mechanism involves interference with viral entry or replication processes, although further mechanistic studies are warranted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity Remarks
Bromination at positions 4 and 5Enhanced antimicrobial activityEssential for maintaining potency
Substitution at the aldehyde positionVariable effects on potencyNeeds careful optimization
Alteration of side chainsCan lead to significant changes in activitySide chains can modulate lipophilicity and bioavailability

Case Studies

  • Neuroprotective Effects : A study reported that derivatives of this compound exhibited neuroprotective effects in neuronal cell lines exposed to oxidative stress. Compounds were shown to improve cell viability by up to 40% compared to untreated controls.
  • Anti-Alzheimer's Activity : Another investigation highlighted the multitarget inhibitory profile of related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dibromopyridine-2-carbaldehyde, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves bromination of pyridine-2-carbaldehyde derivatives under controlled conditions. A common approach is halogenation using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) at low temperatures to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation should combine thin-layer chromatography (TLC) with spectroscopic techniques:

  • 1H/13C NMR to confirm substitution patterns and aldehyde proton resonance .
  • IR spectroscopy to verify the aldehyde functional group (C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion confirmation .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. Data collection requires a diffractometer, and structure refinement uses programs like SHELXL . Key parameters to analyze:

  • Halogen bonding : Br···Br or Br···O interactions due to the bromine substituents.
  • Torsion angles : Confirm planarity of the pyridine ring and aldehyde orientation .
  • Use Mercury CSD for visualization and packing analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on structurally similar aldehydes (e.g., 4-chlorobenzaldehyde ):

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Emergency procedures : Immediate rinsing with water for skin/eye exposure; consult SDS for specific antidotes .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies between SCXRD (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., solvent interactions or polymorphism). Mitigation strategies:

  • Temperature-dependent NMR : Assess conformational flexibility in solution.
  • DFT calculations : Compare experimental SCXRD bond lengths with computational models (e.g., Gaussian or ORCA).
  • Powder XRD : Confirm phase purity if multiple crystal forms are suspected .

Q. What strategies optimize regioselective bromination in pyridine-2-carbaldehyde derivatives?

  • Methodological Answer : Achieving 4,5-dibromination over mono- or tri-substitution requires:

  • Directing groups : Use protective groups (e.g., acetyl) to block undesired positions.
  • Reaction monitoring : In situ FTIR or LC-MS to track intermediate formation.
  • Solvent effects : Polar solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient pyridine positions .

Q. How can intermolecular interactions of this compound be exploited in supramolecular chemistry?

  • Methodological Answer : The compound’s Br and aldehyde groups facilitate:

  • Halogen bonding : Br acts as a σ-hole donor for designing coordination polymers.
  • Schiff base formation : Aldehyde reacts with amines to form imine-linked frameworks.
  • Mercury CSD Materials Module : Analyze packing motifs (e.g., π-π stacking, Br···π interactions) for crystal engineering .

Q. What analytical methods resolve challenges in quantifying trace impurities during synthesis?

  • Methodological Answer : Impurities (e.g., unreacted starting materials or debrominated byproducts) require:

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crude mixtures.
  • ICP-OES : Quantify residual metal catalysts (e.g., from bromination reagents) .

Methodological Design and Data Analysis

Q. How to design experiments for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura or Ullmann couplings:

  • DoE (Design of Experiment) : Vary catalysts (Pd, Cu), bases (K2CO3, CsF), and solvents (THF, toluene).
  • In situ monitoring : Use Raman spectroscopy to track C-Br bond cleavage.
  • Kinetic studies : Pseudo-first-order conditions to determine rate constants .

Q. What statistical approaches address reproducibility issues in synthetic yield optimization?

  • Methodological Answer : Employ response surface methodology (RSM) or Bayesian optimization to model multi-variable dependencies (e.g., temperature, stoichiometry). Validate with ANOVA and triplicate runs .

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